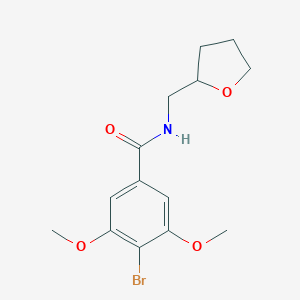![molecular formula C16H18F2N2O2S B263070 N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)
N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. DAS is a sulfonamide compound that was first synthesized in the 1980s, and since then, it has been used in various research studies.
作用机制
DAS inhibits the activity of carbonic anhydrase isozymes II and IV by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate ions, which is a crucial step in various physiological processes such as acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
DAS has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure, and the improvement of memory and learning in animal models. DAS has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of using DAS in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase isozymes II and IV, making it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using DAS is its potential toxicity, which can affect the accuracy and reproducibility of experimental results.
未来方向
There are several future directions for the use of DAS in scientific research. One area of research is the development of DAS derivatives that have improved selectivity and reduced toxicity. Another area of research is the use of DAS in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, DAS can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. DAS has been shown to selectively inhibit the activity of carbonic anhydrase isozymes II and IV, making it a useful tool for studying the role of these enzymes in various physiological processes. While DAS has several advantages for lab experiments, its potential toxicity is a limitation that needs to be considered. There are several future directions for the use of DAS in scientific research, including the development of DAS derivatives and the use of DAS in the treatment of various diseases.
合成方法
DAS can be synthesized using a variety of methods, including the reaction of 4-(diethylamino)aniline with 2,4-difluorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as recrystallization or column chromatography.
科学研究应用
DAS has been used in various research studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. DAS has been shown to inhibit the activity of carbonic anhydrase isozymes II and IV, making it a useful tool for studying the role of these enzymes in various physiological processes.
属性
产品名称 |
N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide |
|---|---|
分子式 |
C16H18F2N2O2S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C16H18F2N2O2S/c1-3-20(4-2)14-8-6-13(7-9-14)19-23(21,22)16-10-5-12(17)11-15(16)18/h5-11,19H,3-4H2,1-2H3 |
InChI 键 |
GJCVQXMMBVRJAZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)


![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)






![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)


![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)